3-(2-Phenoxyacetamido)benzofuran-2-carboxamide

Haspin kinase inhibition Mitotic regulation Kinase inhibitor screening

This Oprea library compound (Oprea1_246554) is a high-potency haspin kinase inhibitor (IC₅₀ 4 nM) and a patent-validated dual TNF/PDE4 chemotype (US 5,925,636). Its C3-phenoxyacetamido group provides critical H‑bond capacity and a distinct selectivity profile compared to other C3-substituted benzofuran-2‑carboxamides. The free C2 primary amide enables straightforward parallel derivatization for SAR exploration. With a lead-like profile (XLogP3 3.0, MW 310.3), it is the preferred starting point over higher‑lipophilicity analogues for biophysical and cellular assays. Substitution with generic analogues risks divergent target engagement; procure only this confirmed structure to ensure reproducible pharmacology.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 477294-67-0
Cat. No. B2611245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenoxyacetamido)benzofuran-2-carboxamide
CAS477294-67-0
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H14N2O4/c18-17(21)16-15(12-8-4-5-9-13(12)23-16)19-14(20)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20)
InChIKeyYELQTTWPYJYMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide (CAS 477294-67-0): Core Chemical Identity and Sourcing Relevance


3-(2-Phenoxyacetamido)benzofuran-2-carboxamide (CAS 477294-67-0, PubChem CID 7109283) is a synthetic small-molecule benzofuran-2-carboxamide derivative with molecular formula C₁₇H₁₄N₂O₄ and molecular weight 310.30 g/mol [1]. The compound features a benzofuran core substituted at C3 with a phenoxyacetamido linker and at C2 with a primary carboxamide. It belongs to a class of compounds claimed in US Patent 5,925,636 as inhibitors of tumor necrosis factor (TNF) and/or phosphodiesterase IV (PDE4), positioning it within a pharmacologically relevant chemotype [2]. The molecule was originally deposited as part of the Oprea screening collection (Oprea1_246554), indicating its intended use as a probe for chemical biology and drug discovery [1].

Why 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs


Generic substitution among benzofuran-2-carboxamide derivatives is unreliable because the C3 substituent profoundly dictates both molecular target engagement and physicochemical properties. The phenoxyacetamido group at C3 in 3-(2-phenoxyacetamido)benzofuran-2-carboxamide contributes critical hydrogen-bond donor and acceptor capacity (HBD = 2, HBA = 4) and establishes a distinct torsional and electrostatic profile compared to analogs bearing methoxybenzamido, nitrobenzamido, or unsubstituted C3 positions [1]. Furthermore, the patent literature explicitly demonstrates that variations in the C3 amide substituent on the benzofuran-2-carboxamide scaffold modulate dual TNF/PDE4 inhibitory activity in a non-linear, structure-dependent manner [2]. Consequently, two compounds differing only in the C3 substituent can exhibit divergent target selectivity, potency, and ADME behavior, making substitution without confirmatory data a significant scientific and procurement risk.

Quantitative Differentiation Evidence: 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide Versus Closest Analogs


Haspin Kinase Inhibition: Target Compound Exhibits Nanomolar Potency

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide demonstrates potent inhibition of recombinant human haspin kinase with an IC₅₀ of 4 nM, as recorded in BindingDB [1]. In contrast, the closely related N-(3,4-dimethoxyphenyl) analog (CAS 888452-83-3) has no reported haspin activity in the same database. This 4 nM potency places the compound within range of literature haspin inhibitors such as 5-iodotubercidin (IC₅₀ = 0.15 μM), representing a theoretical 37.5-fold improvement [2].

Haspin kinase inhibition Mitotic regulation Kinase inhibitor screening

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Define Distinct ADME Space

The target compound's computed XLogP3 of 3.0, topological polar surface area (TPSA) of 99 Ų, and hydrogen-bond donor count of 2 distinguish it from key analogs [1]. The N-(3,4-dimethoxyphenyl) derivative (CAS 888452-83-3) has a higher XLogP3 of 4.9 and TPSA of 99 Ų but with a molecular weight of 446.45 g/mol, exceeding typical lead-like criteria [2]. The 3-(4-methoxybenzamido) analog (CAS 477511-14-1), sharing the same molecular formula (C₁₇H₁₄N₂O₄, MW 310.30), has a comparable TPSA but differs in the C3 substituent (4-methoxybenzamido vs. phenoxyacetamido), altering electronic and conformational properties .

Physicochemical profiling Drug-likeness ADME prediction

Scaffold Classification: Dual TNF/PDE4 Inhibitor Chemotype Supported by Patent SAR

US Patent 5,925,636 explicitly claims benzofuran carboxamides of formula (I), including compounds with C3 acylamino substituents, as dual inhibitors of TNF and PDE4 [1]. While specific IC₅₀ values for 3-(2-phenoxyacetamido)benzofuran-2-carboxamide are not disclosed in the patent, the SAR teaches that C3 amide substitution is required for dual activity. In contrast, benzofuran-2-carboxamides lacking C3 acylamino substitution (e.g., benzofuran-2-carboxamide parent) are not claimed as active within this chemotype [1]. The structurally related N-(3,4-dimethoxyphenyl) analog (CAS 888452-83-3) has been shown to inhibit TNF-α and IL-6 production in LPS-stimulated macrophages, providing class-level validation for the phenoxyacetamido-benzofuran scaffold in cytokine modulation [2].

TNF-alpha inhibition PDE4 inhibition Anti-inflammatory drug discovery

Structural Uniqueness: Primary Carboxamide at C2 Enables Derivatization Not Possible with N-Substituted Analogs

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide bears a primary amide at C2, whereas many commercially available analogs—such as 3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide (CAS 887887-76-5)—carry N-aryl substitution at the C2 carboxamide . The primary amide provides a reactive handle for further N-functionalization (alkylation, acylation), or can serve as a hydrogen-bond donor in target binding that is absent in N,N-disubstituted or N-aryl derivatives [1]. The Oprea library deposition (Oprea1_246554) indicates this compound was specifically selected as a diversity-oriented synthetic scaffold with a free amide for elaboration [1].

Chemical biology probe Synthetic intermediate Structure-activity relationship

Evidence-Based Application Scenarios for 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide in Research and Procurement


Mitotic Kinase Probe Development: Haspin Inhibitor Lead Optimization

With a reported IC₅₀ of 4 nM against recombinant human haspin kinase, 3-(2-phenoxyacetamido)benzofuran-2-carboxamide serves as a high-potency starting point for developing chemical probes targeting mitotic regulation pathways [1]. The compound's primary carboxamide at C2 and phenoxyacetamido linker at C3 provide two distinct vectors for structure-guided optimization, enabling exploration of selectivity over other kinases. Researchers studying chromosome alignment and Aurora B recruitment can prioritize this compound over analogs lacking nanomolar haspin activity.

Dual TNF/PDE4 Inhibitor Pharmacophore Validation in Inflammatory Disease Models

The compound belongs to a patent-validated chemotype (US 5,925,636) for dual TNF/PDE4 inhibition [1]. Its C3-phenoxyacetamido substitution satisfies pharmacophoric requirements absent in unsubstituted benzofuran-2-carboxamides. In vitro evaluation in LPS-stimulated macrophage or PBMC cytokine release assays is directly supported by class-level evidence from the N-(3,4-dimethoxyphenyl) analog, which inhibited TNF-α and IL-6 production [2]. Procurement for inflammatory disease target validation studies is justified by the combination of patent precedent and structural alignment with active analogs.

Diversity-Oriented Synthesis (DOS) Library Expansion via C2 Amide Derivatization

As an Oprea library compound (Oprea1_246554), this molecule was pre-selected for its scaffold diversity and synthetic tractability [1]. The free C2 primary amide enables one-step parallel synthesis of N-alkyl, N-aryl, or N-acyl derivatives for SAR exploration. Its XLogP3 of 3.0 and moderate molecular weight (310.30 g/mol) position it within favorable lead-like chemical space, offering a better starting point than the N-(3,4-dimethoxyphenyl) analog (MW 446.45, XLogP3 4.9) [2]. This scenario applies to core facility and CRO-based library production workflows.

Physicochemical Benchmarking for Benzofuran-2-carboxamide Lead Series Triage

The compound's computed properties—XLogP3 = 3.0, TPSA = 99 Ų, HBD = 2, HBA = 4, and rotatable bond count = 5—place it within favorable lead-like boundaries [1]. When evaluating a benzofuran-2-carboxamide series for progression, this compound can serve as an internal standard for assessing the impact of C3 and C2 modifications on lipophilicity and polarity. Its lower lipophilicity compared to N-aryl analogs (XLogP3 difference of 1.9 units vs. the N-(3,4-dimethoxyphenyl) analog) directly translates to predicted improvements in kinetic solubility, making it a preferred choice for biophysical assays requiring higher compound concentrations [2].

Quote Request

Request a Quote for 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.